Cas no 2034563-32-9 (N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)

N-{2-[2-(1H-Pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a pyrazole moiety via an ethoxyethyl spacer. This structure imparts unique reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyrazole and furan rings contribute to its potential as a ligand or scaffold in drug discovery, particularly for targeting enzymes or receptors with heterocyclic recognition sites. The ethoxyethyl linker enhances solubility and flexibility, facilitating synthetic modifications. Its well-defined molecular architecture supports precise structural-activity studies, offering utility in the development of bioactive molecules. Suitable for controlled functionalization, this compound is of interest in medicinal chemistry and material science applications.
N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide structure
2034563-32-9 structure
Product name:N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide
CAS No:2034563-32-9
MF:C12H15N3O3
Molecular Weight:249.265802621841
CID:5999496
PubChem ID:122246699

N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide
    • 2034563-32-9
    • F6573-2582
    • N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-2-carboxamide
    • AKOS032469451
    • N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
    • N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide
    • インチ: 1S/C12H15N3O3/c16-12(11-3-1-8-18-11)13-5-9-17-10-7-15-6-2-4-14-15/h1-4,6,8H,5,7,9-10H2,(H,13,16)
    • InChIKey: YIWMCTUGBOHZAV-UHFFFAOYSA-N
    • SMILES: O(CCNC(C1=CC=CO1)=O)CCN1C=CC=N1

計算された属性

  • 精确分子量: 249.11134135g/mol
  • 同位素质量: 249.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.3Ų
  • XLogP3: 0.4

N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6573-2582-10mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
10mg
$79.0 2023-09-08
Life Chemicals
F6573-2582-75mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
75mg
$208.0 2023-09-08
Life Chemicals
F6573-2582-2mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
2mg
$59.0 2023-09-08
Life Chemicals
F6573-2582-30mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
30mg
$119.0 2023-09-08
Life Chemicals
F6573-2582-2μmol
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6573-2582-10μmol
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6573-2582-50mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
50mg
$160.0 2023-09-08
Life Chemicals
F6573-2582-4mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
4mg
$66.0 2023-09-08
Life Chemicals
F6573-2582-3mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
3mg
$63.0 2023-09-08
Life Chemicals
F6573-2582-25mg
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
2034563-32-9
25mg
$109.0 2023-09-08

N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide 関連文献

N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamideに関する追加情報

Professional Introduction to N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide (CAS No. 2034563-32-9)

N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2034563-32-9, represents a unique structural motif that combines a furan ring with a pyrazole moiety, linked through an ethoxyethyl chain. Such structural features are often exploited to develop molecules with enhanced biological activity and improved pharmacokinetic properties.

The presence of the 1H-pyrazol-1-yl group in the molecular framework is particularly noteworthy, as pyrazole derivatives are well-documented for their diverse pharmacological applications. Pyrazole-based compounds have been extensively studied for their potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of this heterocyclic ring into N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide suggests that the compound may exhibit similar biological activities, making it a promising candidate for further investigation.

The furan ring in the compound's structure contributes to its overall complexity and reactivity. Furan derivatives are known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding and π-stacking interactions, which can influence both the compound's solubility and its binding affinity to biological targets. The combination of a furan ring with a pyrazole moiety creates a molecular scaffold that is likely to exhibit unique interactions with biological receptors, potentially leading to novel therapeutic effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding sites and optimize the structure of N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide for improved efficacy. These computational studies have highlighted the compound's potential as a lead molecule for drug discovery programs targeting various diseases.

In addition to its structural features, the pharmacokinetic properties of N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide are of considerable interest. The ethoxyethyl chain linking the pyrazole and furan moieties is designed to enhance membrane permeability and metabolic stability, which are critical factors for drug development. By optimizing this linker region, researchers aim to improve the compound's bioavailability and reduce its susceptibility to enzymatic degradation.

The synthesis of N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide involves multiple steps, each requiring precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted side products, contributing to the overall purity and quality of the final product.

The biological evaluation of N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide has revealed promising results in preclinical studies. Initial assays have demonstrated that the compound exhibits significant inhibitory activity against several target enzymes and receptors relevant to human health. For instance, studies have shown that it may interfere with pathways involved in inflammation and cell proliferation, suggesting its potential as an anti-inflammatory or anticancer agent.

One particularly intriguing aspect of N-{2-2-(1H-pyrazol-1-y)ethoxyethyl}furan--carboxamide is its ability to modulate intracellular signaling pathways. By interacting with specific proteins and enzymes, this compound may alter the activity of key signaling cascades that regulate cell function. Such modulatory effects could lead to therapeutic benefits in conditions where dysregulation of these pathways plays a significant role.

The development of novel drug candidates like N-{2--{22(1Hpyrazol--yl)ethoxyethyl}furan--carboxamide relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. Each discipline contributes unique expertise that is essential for understanding the compound's mechanism of action and optimizing its therapeutic potential. This collaborative approach has been instrumental in advancing drug discovery efforts and bringing new treatments to patients more quickly.

The future prospects for N-{22(11-Hpyrazol--yl)ethoxyethyl}furan--carboxamide are bright, with ongoing research aimed at further refining its chemical structure and exploring new applications. By integrating insights from computational modeling with experimental data from preclinical studies, scientists hope to identify optimal dosing regimens and delivery systems that will maximize the compound's therapeutic efficacy while minimizing side effects.

In conclusion,N{22(11-Hpyazol--yl)etnyloxyethyl}furancarboxamide (CAS No 2034563 32 9) stands out as an innovative molecule with significant promise in pharmaceutical applications Its unique structural features combined with recent advances in drug discovery technologies position it as a valuable asset for developing new treatments targeting various diseases Further research will be crucial in unlocking its full potential but initial findings suggest that this compound could make meaningful contributions to human health over time

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